molecular formula C18H13BrN2O4S B5918515 (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5918515
M. Wt: 433.3 g/mol
InChI Key: GIZIZRINEWPMHG-MDWZMJQESA-N
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Description

The compound (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes a brominated hydroxyphenyl group, a methoxyphenyl group, and a sulfanylidene diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the brominated hydroxyphenyl and methoxyphenyl precursors. These precursors are then subjected to a series of condensation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key steps in the industrial production process include the optimization of reaction parameters, purification methods, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.

Scientific Research Applications

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved include oxidative stress response, apoptosis, and signal transduction pathways. The exact molecular targets and mechanisms are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: stands out due to its complex structure, which imparts unique chemical and biological properties. Unlike simpler compounds, its multifaceted structure allows for a broader range of interactions and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-25-12-5-3-11(4-6-12)21-17(24)13(16(23)20-18(21)26)8-10-2-7-15(22)14(19)9-10/h2-9,22H,1H3,(H,20,23,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZIZRINEWPMHG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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